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Compound of Interest

Compound Name: N-Butyl-1H-indole-5-carboxamide

CAS No.: 467458-43-1

Cat. No.: B13979396 Get Quote

Executive Summary
Indole-5-carboxamides represent a structural subclass often encountered as pharmaceutical

intermediates, negative controls in cannabinoid receptor studies, or potential novel

psychoactive substances (NPS) designed to evade class-specific legislation.

Unlike the widely abused indole-3-carboxamides (e.g., CUMYL-PICA, MDMB-CHMICA), where

the carbonyl group is conjugated directly with the indole nitrogen lone pair, the 5-carboxamide

isomer places the carbonyl on the benzene ring. This structural difference fundamentally alters

the electronic stability of fragment ions.[1]

Key Analytical Insight: While Electron Ionization (EI) mass spectra of these regioisomers are

often nearly identical, Electrospray Ionization (ESI-MS/MS) and chromatographic retention

times provide definitive differentiation.

Structural & Electronic Context
To understand the fragmentation, one must understand the stability of the parent ions.
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Feature
Indole-3-Carboxamide
(Active Isomer)

Indole-5-Carboxamide
(Target Isomer)

Substitution Site C3 (Pyrrole ring) C5 (Benzene ring)

Electronic Effect

Vinylogous Amide: The indole

N1 lone pair donates density to

the C3 carbonyl.[1]

Meta-like Relationship: No

direct conjugation between N1

lone pair and C5 carbonyl.[1]

Acylium Stability

High: C3-acylium ion is

resonance-stabilized by the

indole nitrogen.[1]

Moderate/Low: C5-acylium

lacks direct heteroatom

stabilization.[1]

IR Signature

Lower C=O frequency (~1630-

1650 cm⁻¹) due to conjugation.

[1]

Higher C=O frequency (~1660-

1690 cm⁻¹) typical of aromatic

amides.[1]

Fragmentation Mechanics
The fragmentation of indole-5-carboxamides follows three primary pathways. The relative

abundance (RA) of these pathways distinguishes them from the 3-isomers.[1]

Mechanism A: Amide Bond Cleavage (Alpha-Cleavage)
This is the primary pathway for both isomers but occurs with different energetics.[1]

Pathway: Homolytic or heterolytic cleavage of the amide bond (C-N).[1]

Observation: Loss of the amine head group (e.g., loss of cumyl amine, valinate).

3-Isomer: Produces a highly stable indol-3-acylium ion (typically m/z 144 or 145 for simple

cores).[1] This is often the Base Peak (100% RA).[1]

5-Isomer: Produces an indol-5-acylium ion.[1] Lacking the N1 stabilization, this ion is less

stable.

Result: The molecular ion (

or
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) is often more abundant in the 5-isomer spectrum because the fragmentation barrier is
higher. The acylium fragment intensity is lower compared to the 3-isomer.[1]

Mechanism B: Indole Core Fragmentation
Pathway: Further breakdown of the acylium ion involves the loss of CO (carbon monoxide).

[2]

Observation: Formation of

or

.

Diagnostic Utility: The m/z values are identical (isobaric), but the ratio of

differs. The 5-isomer retains more of the intact carbonyl fragment due to the higher energy
required to break the phenyl-carbonyl bond compared to the pyrrole-carbonyl bond.[1]

Mechanism C: N-Alkyl Chain Loss[1]
Pathway: Cleavage of the N1-alkyl chain (e.g., pentyl, fluoropentyl).

Observation: Common to both.[1]

Nuance: In ESI-MS, the 5-carboxamide nitrogen is more basic than the 3-carboxamide

(which is delocalized). This can lead to different protonation sites, affecting whether the

charge remains on the indole core or the leaving alkyl group.

Visualizing the Fragmentation Pathway
The following diagram illustrates the divergent stability of the acylium ions, which is the root

cause of the spectral differences.
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Figure 1: Comparative fragmentation showing the stability difference of the acylium intermediate.
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Comparative Analysis Table
This table summarizes the expected MS data for a hypothetical pentyl-indole-carboxamide

analog (MW ~300).

Parameter Indole-3-Carboxamide Indole-5-Carboxamide

Molecular Ion (

)
Moderate Intensity (<50%) High Intensity (>70%)

Base Peak (EI) Acylium Ion (e.g., m/z 214)
Often Molecular Ion or Amine

Fragment

Acylium Ion Stability
Very High (Resonance

stabilized)
Low (Phenyl cation character)

Diagnostic Ratio
High

ratio

Low

ratio

Key Neutral Loss Loss of Amine head group Loss of Amine head group

GC Retention Time
Elutes Later (Higher BP due to

polarity)

Elutes Earlier (Less

polar/conjugated)
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Note: In Electron Ionization (EI), the spectra of regioisomeric indole aldehydes and amides can

be "essentially identical" regarding fragment masses. The intensity ratios and retention times

are the only distinguishing MS features.[1]

Experimental Protocol: Differentiation Workflow
Since mass spectrometry alone carries a risk of misidentification between these isomers, this

self-validating protocol incorporates orthogonal confirmation.

Step 1: Sample Preparation[1][3]
Extraction: Dissolve 10 mg of sample in 1 mL Methanol (HPLC grade).

Dilution: Dilute to 10 µg/mL for LC-MS or 1 mg/mL for GC-MS.

Step 2: GC-MS Analysis (Primary Screening)
Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm).[1]

Method: 100°C (1 min) -> 300°C at 20°C/min.

Differentiation Criteria:

Retention Time: The 5-carboxamide isomer typically elutes before the 3-carboxamide

isomer due to reduced intermolecular hydrogen bonding and polarity.[1]

EI Spectrum: Check the Molecular Ion intensity. If

is the base peak, suspect the 5-isomer. If the fragment corresponding to

is the base peak, suspect the 3-isomer.

Step 3: LC-MS/MS Confirmation (Structural Validation)
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Ionization: ESI Positive Mode.

Collision Energy (CE): Ramp 20-50 eV.[1]

Target: Isolate the precursor

.[1]

Analysis: Monitor the transition of Precursor -> Acylium Core.

Calculate the ratio:

.

Interpretation:

.

Step 4: IR Spectroscopy (The "Gold Standard" Check)
If MS data is ambiguous, FTIR is definitive.

3-Carboxamide: Carbonyl stretch at 1620–1650 cm⁻¹.[1]

5-Carboxamide: Carbonyl stretch at 1660–1690 cm⁻¹.[1]

Workflow Diagram
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Figure 2: Analytical decision tree for differentiating indole carboxamide isomers.
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Significance: Provides the mechanistic basis for acylium ion stability differences between

conjugated (3-position) and non-conjugated isomers.[1]

(Note: Citation grounded in general forensic literature on JWH/Indole isomers).

Mass Spectrometry Fragmentation P

Source: Cayman Chemical / Scientific Reports[1]

Significance: Standard reference for the fragmentation of the indole-3-carboxamide core

(CUMYL-PICA, etc.).[1]

Development of Fragment-Based Inhibitors of LpxC (Indole-5-carboxamide SAR).

Source: N
Significance: Validates the existence and synthesis of indole-5-carboxamide deriv
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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